6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 431891-56-4
Cat. No.: VC7019513
Molecular Formula: C18H14BrNO5
Molecular Weight: 404.216
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 431891-56-4 |
|---|---|
| Molecular Formula | C18H14BrNO5 |
| Molecular Weight | 404.216 |
| IUPAC Name | 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C18H14BrNO5/c1-23-15-6-4-12(9-16(15)24-2)20-17(21)13-8-10-7-11(19)3-5-14(10)25-18(13)22/h3-9H,1-2H3,(H,20,21) |
| Standard InChI Key | DBKLMFOHHDMZOK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC |
Introduction
Chemical Identity and Structural Features
6-Bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide belongs to the coumarin (chromene) derivative class, which is renowned for its diverse biological activities. The molecule consists of a brominated 2-oxo-2H-chromene scaffold substituted at the 3-position with a carboxamide group linked to a 3,4-dimethoxyphenyl moiety.
| Property | Value | Source Compound Analog |
|---|---|---|
| Molecular Weight | ~403.21 g/mol | Calculated from formula |
| Melting Point | Not reported | — |
| Solubility | Likely polar aprotic solvents | Inferred from analogs |
The bromine atom at the 6-position and methoxy groups on the phenyl ring significantly influence electronic distribution, potentially enhancing binding interactions in biological systems .
Synthetic Methodologies
General Synthesis of Chromene Carboxamides
The synthesis of chromene carboxamides typically involves a two-step process:
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Formation of the chromene ester: Ethyl 2-oxo-2H-chromene-3-carboxylate is a common intermediate, synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters .
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Amidation: The ester undergoes nucleophilic acyl substitution with primary or secondary amines. For example, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide was synthesized by refluxing ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)ethan-1-amine in ethanol .
Adaptation for Target Compound
To synthesize 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide:
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Bromination: Introduce bromine at the 6-position of the chromene precursor before amidation. This step may use brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
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Amine coupling: React 3,4-dimethoxyaniline with the brominated chromene ester. Optimal conditions (e.g., toluene reflux, 6–8 hours) would ensure high yields, as demonstrated in analogous syntheses .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key NMR signals for related compounds provide a predictive framework:
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¹H NMR:
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¹³C NMR:
Mass Spectrometry (MS)
High-resolution MS would show a molecular ion peak at m/z 403.21 (for [M+H]⁺), with characteristic fragmentation patterns:
Comparative Analysis with Analogous Compounds
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